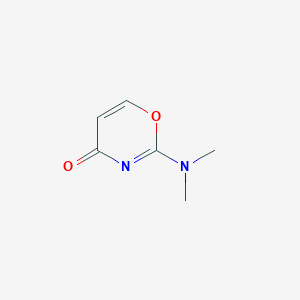![molecular formula C18H22O4S4 B14465443 1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] CAS No. 71056-16-1](/img/structure/B14465443.png)
1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by a disulfide bond Each benzene ring is substituted with methoxy and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-5-(methylsulfanyl)benzene, is prepared through a series of reactions, including methylation and sulfonation.
Disulfide Bond Formation: The key step involves the formation of the disulfide bond. This is achieved by oxidizing the thiol groups of two molecules of the benzene derivative using an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its biological and chemical functions. The compound may interact with molecular targets such as enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Lacks the methylsulfanyl group, which may affect its reactivity and applications.
1,1’-Disulfanediylbis(2,4,6-trimethoxybenzene):
Uniqueness
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a distinct set of chemical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
71056-16-1 |
|---|---|
Formule moléculaire |
C18H22O4S4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
1-[(2,4-dimethoxy-5-methylsulfanylphenyl)disulfanyl]-2,4-dimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C18H22O4S4/c1-19-11-7-13(21-3)17(9-15(11)23-5)25-26-18-10-16(24-6)12(20-2)8-14(18)22-4/h7-10H,1-6H3 |
Clé InChI |
RZOWRLJQNSDFGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1SC)SSC2=C(C=C(C(=C2)SC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


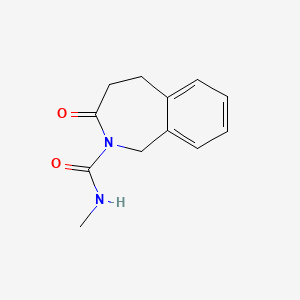
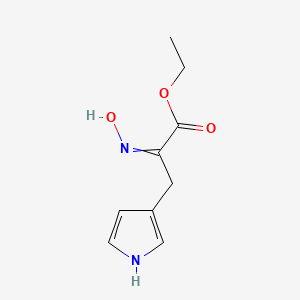
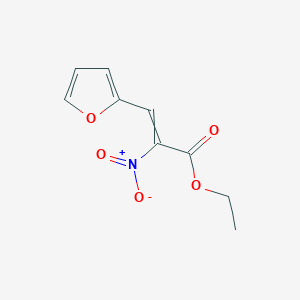

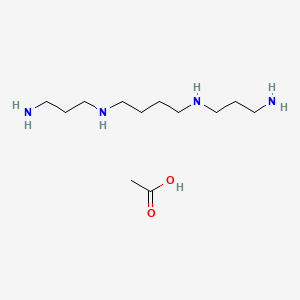
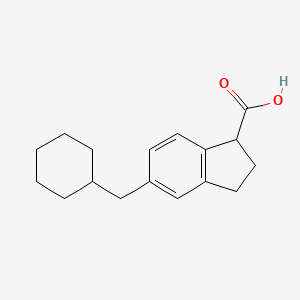
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
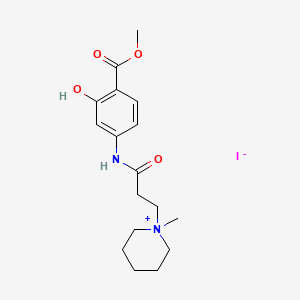
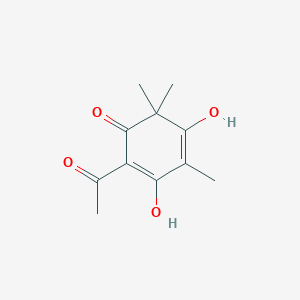


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
